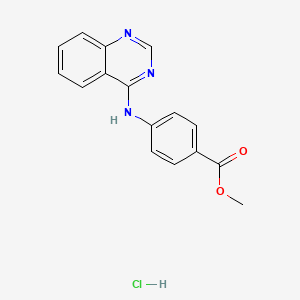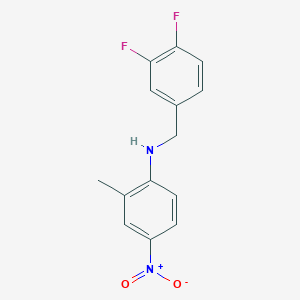![molecular formula C19H30N2O3 B4944171 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4944171.png)
2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It has been widely studied for its potential therapeutic use in various neurological disorders, including drug addiction, Parkinson's disease, and schizophrenia.
Mechanism of Action
The mechanism of action of 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol involves its selective binding to dopamine D3 receptors in the brain. Dopamine is a neurotransmitter that plays a key role in reward and motivation, as well as movement and cognition. By blocking dopamine D3 receptors, 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol can reduce the rewarding effects of drugs of abuse and potentially alleviate some of the symptoms of neurological disorders such as Parkinson's disease.
Biochemical and Physiological Effects:
2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has been shown to have a number of biochemical and physiological effects in the brain. Studies have shown that it can increase dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease. It has also been shown to reduce the rewarding effects of drugs of abuse, which could make it a promising candidate for the development of new treatments for drug addiction.
Advantages and Limitations for Lab Experiments
One of the key advantages of 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is its selectivity for dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, one limitation of 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it more difficult to achieve the desired pharmacological effects in lab experiments.
Future Directions
There are several future directions for research on 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol. One area of interest is its potential use in the treatment of schizophrenia. Studies have shown that dopamine D3 receptors may play a role in the pathophysiology of schizophrenia, and 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol could potentially be used to target these receptors in the brain.
Another area of interest is the development of more potent dopamine D3 receptor antagonists. While 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is selective for dopamine D3 receptors, its relatively low potency can make it more difficult to achieve the desired pharmacological effects. Developing more potent compounds could potentially lead to more effective treatments for neurological disorders such as drug addiction and Parkinson's disease.
In conclusion, 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol is a selective dopamine D3 receptor antagonist that has been extensively studied for its potential therapeutic use in various neurological disorders. Its mechanism of action involves its selective binding to dopamine D3 receptors in the brain, which can reduce the rewarding effects of drugs of abuse and potentially alleviate some of the symptoms of Parkinson's disease. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol, including its potential use in the treatment of schizophrenia and the development of more potent dopamine D3 receptor antagonists.
Synthesis Methods
The synthesis of 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol involves a multi-step process that begins with the reaction of 3,5-dimethoxybenzyl chloride with cyclobutylamine to form 4-cyclobutyl-3,5-dimethoxybenzylamine. This intermediate is then reacted with 1-(2-hydroxyethyl)piperazine to form 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol. The purity of the final product is ensured through various purification techniques, including column chromatography and recrystallization.
Scientific Research Applications
2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic use in various neurological disorders. One of the key areas of research has been its potential use in the treatment of drug addiction. Studies have shown that 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol can block the rewarding effects of drugs of abuse, such as cocaine and heroin, by selectively targeting dopamine D3 receptors in the brain. This makes it a promising candidate for the development of new treatments for drug addiction.
In addition to drug addiction, 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has also been studied for its potential use in the treatment of Parkinson's disease. Parkinson's disease is characterized by the loss of dopamine-producing neurons in the brain, which leads to motor symptoms such as tremors and rigidity. 2-[4-cyclobutyl-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol has been shown to increase dopamine release in the brain, which could potentially alleviate some of the symptoms of Parkinson's disease.
properties
IUPAC Name |
2-[4-cyclobutyl-1-[(3,5-dimethoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-23-18-10-15(11-19(12-18)24-2)13-20-7-8-21(16-4-3-5-16)14-17(20)6-9-22/h10-12,16-17,22H,3-9,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBHAKQOSKJDCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2CCO)C3CCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Cyclobutyl-1-(3,5-dimethoxybenzyl)piperazin-2-yl]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-morpholinyl)-2-oxo-2-phenylethyl]-2-furamide](/img/structure/B4944098.png)
![3-(aminocarbonyl)-1-[2-(4-biphenylyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4944108.png)



![3-{[(3,5-dichlorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4944137.png)



![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4944155.png)
![N-(4-bromophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4944156.png)

![N-[4-(cyanomethyl)phenyl]-2-phenoxypropanamide](/img/structure/B4944173.png)
